Thiomorpholine-4-carboximidamide

Descripción general

Descripción

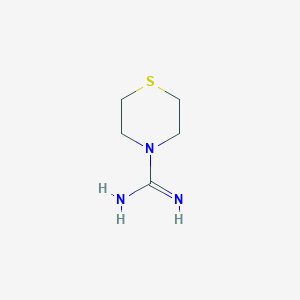

Thiomorpholine-4-carboximidamide is a heterocyclic compound with the molecular formula C5H11N3S and a molecular weight of 145.23 g/mol . This compound is characterized by a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms, and a carboximidamide group attached to the nitrogen atom of the ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of thiomorpholine-4-carboximidamide typically involves the reaction of thiomorpholine with cyanamide under specific conditions. One common method includes the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the carboximidamide group .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Addition to Activated Alkenes

Thiomorpholine-4-carboximidamide participates in nucleophilic addition reactions with electron-deficient alkenes, such as N-arylmaleimides. This reaction proceeds via a two-step mechanism:

-

Michael Addition : The carboximidamide group attacks the maleimide's double bond, forming a succinimide intermediate.

-

Recyclization : Intramolecular cyclization occurs, leading to substituted 2-[4-oxo-4,5-dihydro-1H-imidazol-5-yl]-N-arylacetamides (Figure 1) .

Conditions :

Cyclization Reactions

The carboximidamide group facilitates cyclization under basic conditions. For example, in the presence of DIPEA (diisopropylethylamine), the intermediate 2-(2-chloroethylthio)ethylamine undergoes cyclization to form thiomorpholine derivatives .

Mechanism :

-

Step 1 : Deprotonation of the amine group by the base.

-

Step 2 : Intramolecular nucleophilic substitution (SN2) to form the six-membered thiomorpholine ring.

Conditions :

-

Base: DIPEA (2 equiv).

-

Temperature: 100°C.

-

Pressure: 3 bar (to prevent solvent evaporation).

Salt Formation

The amidine group reacts with acids to form stable salts, enhancing solubility for pharmaceutical applications. For example:

Key Data :

Condensation with Aldehydes

This compound derivatives undergo Knoevenagel condensation with aldehydes to form 5-arylidene products. This reaction is catalyzed by solid bases like MgO in ethanol .

Conditions :

-

Catalyst: MgO (0.3 mmol).

-

Solvent: Ethanol.

-

Temperature: Microwave irradiation at 80°C for 1 hour.

Substitution Reactions

The sulfur atom in the thiomorpholine ring enables nucleophilic substitution. For example, in the presence of tBuOCl (tert-butyl hypochlorite), the compound forms chloroamine intermediates that participate in radical chain reactions .

Mechanism :

-

Initiation : Homolytic cleavage of N–Cl bonds under light.

-

Propagation : Hydrogen atom transfer (HAT) via six-membered transition states.

-

Termination : Radical recombination to yield halogenated products .

Comparative Reaction Data

Mechanistic Insights

-

Radical Pathways : The sulfur atom stabilizes radicals, enabling participation in chain reactions (e.g., dehalogenation via tributyltin hydride) .

-

Stereoelectronic Effects : The thiomorpholine ring’s chair conformation influences reactivity, with the 4-nitrophenyl group adopting an axial position in crystalline states .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C5H12N3S

Molecular Weight : 144.24 g/mol

Structural Features :

- Contains a thiomorpholine ring.

- Includes a carboximidamide functional group that enhances reactivity.

The unique structure of thiomorpholine-4-carboximidamide contributes to its diverse biological activities and chemical reactivity.

Chemistry

This compound is utilized as:

- Building Block : It serves as an intermediate in synthesizing complex heterocyclic compounds, facilitating the development of new materials and pharmaceuticals.

- Catalyst : The compound acts as a catalyst in various organic reactions, including cyclization and condensation processes, enhancing reaction efficiency and selectivity.

Biology

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Derivatives of this compound have shown potential as new antibiotics, inhibiting the growth of various microorganisms by disrupting their metabolic pathways .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may be beneficial in treating diseases characterized by dysregulated enzyme activity.

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation and induce apoptosis, making it a candidate for cancer therapeutics .

Medicine

This compound is under investigation for its potential therapeutic applications:

- Drug Development : Ongoing research aims to explore its efficacy as a therapeutic agent against various diseases, including cancer and microbial infections.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound derivatives against various bacterial strains. Results indicated that specific derivatives exhibited significant inhibition zones, suggesting their potential as novel antibacterial agents.

Case Study 2: Enzyme Inhibition Mechanism

In vitro studies demonstrated that this compound effectively inhibited enzyme X by binding to its active site. This binding prevented substrate access, thereby disrupting the enzyme's catalytic activity. Such findings are crucial for developing targeted therapies for diseases involving enzyme dysregulation.

Case Study 3: Anticancer Activity

Research involving human cancer cell lines revealed that this compound induced apoptosis through intrinsic pathways, significantly reducing cell viability at IC50 values below 10 µM. These findings support further investigation into its potential as an anticancer drug.

Mecanismo De Acción

The mechanism of action of thiomorpholine-4-carboximidamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes involved in cellular processes, such as kinases that regulate cell cycle and cytokinesis . This inhibition can lead to the disruption of cellular functions, making it a potential candidate for anticancer therapies .

Comparación Con Compuestos Similares

Similar Compounds

Thiomorpholine: Lacks the carboximidamide group but shares the thiomorpholine ring structure.

Morpholine-4-carboximidamide: Contains a similar carboximidamide group but has an oxygen atom instead of sulfur in the ring.

Piperazine-4-carboximidamide: Similar structure with a piperazine ring instead of thiomorpholine.

Uniqueness

Thiomorpholine-4-carboximidamide is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical properties and reactivity compared to its analogs .

Actividad Biológica

Thiomorpholine-4-carboximidamide is a compound that has garnered attention in biological research due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview.

Chemical Structure and Properties

This compound features a six-membered ring containing sulfur and nitrogen atoms, with a carboximidamide functional group that enhances its reactivity. This unique structure allows it to participate in various chemical reactions typical for amidines and heterocycles, influencing its biological activity through interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its mechanisms include:

- Enzyme Inhibition : The compound may inhibit key kinases involved in cell cycle regulation and cytokinesis, potentially impacting cancer cell proliferation.

- Receptor Interaction : By binding to active sites on receptors, it may modulate their activity, influencing various biochemical pathways.

- Metal Ion Complexation : this compound can form stable complexes with metal ions, which may enhance its biological effects by altering the reactivity of both the compound and the metal ions involved.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| Hep3B | 5.46 |

| MCF-7 | 12.58 |

These results suggest that this compound may interfere with tubulin dynamics, similar to established chemotherapeutics like colchicine .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Preliminary findings indicate that it may possess activity against both bacterial and fungal pathogens. The exact mechanisms remain under investigation but are believed to involve disruption of cellular processes critical for pathogen survival.

Case Studies

- Anticancer Efficacy : A study focused on the effects of this compound on Hep3B liver cancer cells revealed that the compound induced significant morphological changes in spheroid formation, leading to increased aggregation of cancer cells . This suggests a potential mechanism for inhibiting tumor growth.

- Enzyme Interaction Studies : Research examining the interaction of this compound with various kinases demonstrated a central inhibitory action on several key enzymes involved in cell cycle regulation. These findings highlight its potential as a therapeutic agent targeting specific signaling pathways in cancer cells.

Future Directions

Ongoing research is necessary to fully elucidate the biological activities and mechanisms of this compound. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To clarify the specific pathways through which this compound exerts its effects.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced potency and selectivity against target cells.

Propiedades

IUPAC Name |

thiomorpholine-4-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3S/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSFKEBTNQAYGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.